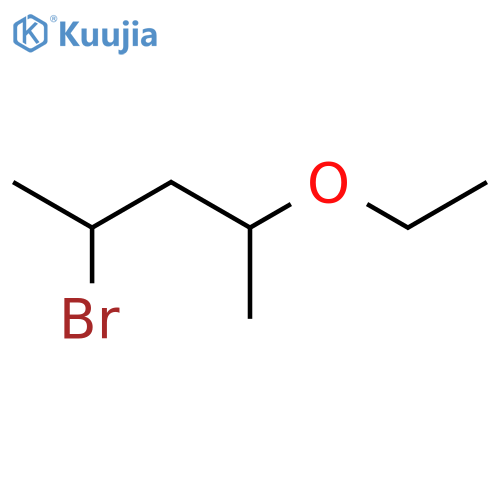Cas no 856382-13-3 (2-bromo-4-ethoxypentane)

2-bromo-4-ethoxypentane structure
商品名:2-bromo-4-ethoxypentane
2-bromo-4-ethoxypentane 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-ethoxypentane
- EN300-1912813
- 856382-13-3
-
- インチ: 1S/C7H15BrO/c1-4-9-7(3)5-6(2)8/h6-7H,4-5H2,1-3H3
- InChIKey: INTYWLSANUDAIQ-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CC(C)OCC
計算された属性
- せいみつぶんしりょう: 194.03063g/mol
- どういたいしつりょう: 194.03063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 65.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 9.2Ų
2-bromo-4-ethoxypentane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912813-0.1g |
2-bromo-4-ethoxypentane |
856382-13-3 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1912813-2.5g |
2-bromo-4-ethoxypentane |
856382-13-3 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1912813-0.25g |
2-bromo-4-ethoxypentane |
856382-13-3 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1912813-5g |
2-bromo-4-ethoxypentane |
856382-13-3 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1912813-1.0g |
2-bromo-4-ethoxypentane |
856382-13-3 | 1g |
$1315.0 | 2023-06-02 | ||
| Enamine | EN300-1912813-10g |
2-bromo-4-ethoxypentane |
856382-13-3 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1912813-0.05g |
2-bromo-4-ethoxypentane |
856382-13-3 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1912813-5.0g |
2-bromo-4-ethoxypentane |
856382-13-3 | 5g |
$3812.0 | 2023-06-02 | ||
| Enamine | EN300-1912813-0.5g |
2-bromo-4-ethoxypentane |
856382-13-3 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1912813-10.0g |
2-bromo-4-ethoxypentane |
856382-13-3 | 10g |
$5652.0 | 2023-06-02 |
2-bromo-4-ethoxypentane 関連文献
-
1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
856382-13-3 (2-bromo-4-ethoxypentane) 関連製品
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 157047-98-8(Benzomalvin C)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 249916-07-2(Borreriagenin)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
